molecular formula C17H20N2O B11561907 4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B11561907
M. Wt: 268.35 g/mol
InChI Key: KSGYNIJHKSODEW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C17H20N2O. It is a benzamide derivative with a tert-butyl group attached to the benzene ring and a methylpyridinyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methylpyridinyl groups enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-tert-butyl-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O/c1-12-5-10-15(18-11-12)19-16(20)13-6-8-14(9-7-13)17(2,3)4/h5-11H,1-4H3,(H,18,19,20)

InChI Key

KSGYNIJHKSODEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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